

# **EPZ015666: A Potent and Selective PRMT5 Inhibitor for Epigenetic Research**

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Compound of Interest		
Compound Name:	EPZ015666	
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A comprehensive analysis of the cross-reactivity of **EPZ015666**, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), reveals a high degree of selectivity against a broad panel of other methyltransferases. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of **EPZ015666**'s performance, supported by experimental data and protocols, to facilitate its application in epigenetic studies.

**EPZ015666** is a small molecule inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) of 22 nM and a Ki of 5 nM.[1][2][3] Its high selectivity makes it a valuable tool for investigating the specific roles of PRMT5 in various biological processes, including tumorigenesis, and for the development of targeted therapies.[4][5]

## **High Selectivity Profile of EPZ015666**

Biochemical assays have demonstrated the high selectivity of **EPZ015666** for PRMT5. When tested against a panel of 20 other protein methyltransferases, **EPZ015666** showed minimal off-target activity, with IC50 values for other tested methyltransferases being significantly higher.[1] [2][3][6] This indicates a wide therapeutic window and a reduced likelihood of off-target effects in experimental systems.

### **Comparative Inhibitory Activity of EPZ015666**

The following table summarizes the inhibitory activity of **EPZ015666** against a panel of protein methyltransferases, highlighting its potent and selective inhibition of PRMT5.



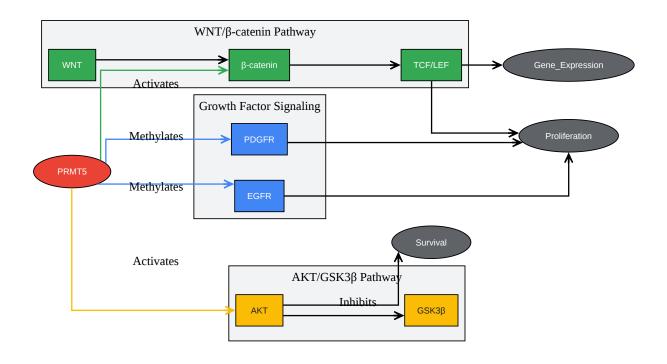
Methyltransferase Target	IC50 (μM)	Selectivity vs. PRMT5 (fold)
PRMT5	0.022	1
CARM1 (PRMT4)	>50	>2273
PRMT1	>50	>2273
PRMT3	>50	>2273
PRMT6	>50	>2273
SET7	>50	>2273
SET8	>50	>2273
G9a	>50	>2273
SUV39H2	>50	>2273
EZH2	>50	>2273
MLL1	>50	>2273
DOT1L	>50	>2273

Data sourced from Chan-Penebre et al., Nat Chem Biol. 2015.[6]

## **PRMT5 Signaling Pathways**

PRMT5 plays a crucial role in various cellular signaling pathways that are often dysregulated in cancer. It influences gene expression, cell proliferation, and survival through the methylation of both histone and non-histone proteins. The diagram below illustrates some of the key signaling pathways regulated by PRMT5.







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## References

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- 3. EPZ 015666 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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